Propane, 1,3-dibromo-2-(methylsulfonyl)-
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Overview
Description
Propane, 1,3-dibromo-2-(methylsulfonyl)- is an organic compound with the molecular formula C4H8Br2O2S. This compound is characterized by the presence of two bromine atoms and a methylsulfonyl group attached to a propane backbone. It is a versatile compound used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,3-dibromo-2-(methylsulfonyl)- typically involves the bromination of propane derivatives followed by the introduction of the methylsulfonyl group. One common method is the bromination of 1,3-dibromopropane, followed by the reaction with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is typically carried out in the presence of a solvent such as carbon tetrachloride or chloroform, and the methylsulfonyl group is introduced using methylsulfonyl chloride in the presence of a base like sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions
Propane, 1,3-dibromo-2-(methylsulfonyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The bromine atoms can be reduced to form propane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and thiols.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include propane derivatives with reduced bromine content.
Scientific Research Applications
Propane, 1,3-dibromo-2-(methylsulfonyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in proteins.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propane, 1,3-dibromo-2-(methylsulfonyl)- involves its reactivity with nucleophilic sites in molecules. The bromine atoms can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The methylsulfonyl group can participate in oxidation and reduction reactions, altering the chemical properties of the compound. These reactions can affect molecular targets such as enzymes and proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromopropane: A similar compound with two bromine atoms but lacking the methylsulfonyl group.
1,2-Dibromo-3-chloropropane: Another similar compound with an additional chlorine atom.
1,3-Dibromo-2-methylpropane: A compound with a similar structure but with a methyl group instead of a methylsulfonyl group.
Uniqueness
Propane, 1,3-dibromo-2-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties such as increased reactivity in oxidation and reduction reactions. This makes it a valuable compound in various chemical syntheses and industrial applications.
Properties
CAS No. |
106124-83-8 |
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Molecular Formula |
C4H8Br2O2S |
Molecular Weight |
279.98 g/mol |
IUPAC Name |
1,3-dibromo-2-methylsulfonylpropane |
InChI |
InChI=1S/C4H8Br2O2S/c1-9(7,8)4(2-5)3-6/h4H,2-3H2,1H3 |
InChI Key |
RVVZEHPNTIEJDE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(CBr)CBr |
Origin of Product |
United States |
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